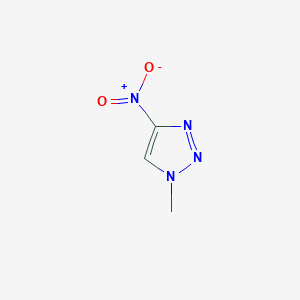

1-Methyl-4-nitro-1,2,3-triazole

概要

説明

1-Methyl-4-nitro-1,2,3-triazole is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a variety of drug classes .

Synthesis Analysis

The synthesis of triazoles often involves the use of various catalysts and eco-compatible approaches . The selectivity of the alkylation process is a significant factor, as it allows for the preparation of a specific isomer with the required set of characteristics .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . The composition of substitution products depends mainly on factors such as the acid-base properties of the medium, reaction temperature and time, and the kind of the alkylating agent .科学的研究の応用

Synthesis and Chemical Properties

1-Methyl-4-nitro-1,2,3-triazole has been a subject of study for its synthesis and chemical properties. For instance, Filippova et al. (2012) demonstrated a methodology for the preparation of 1-alkyl-5-nitro-1,2,3-triazoles, including 1-methyl-5-nitro-1,2,3-triazole, which involved tert-butylation and tritylation of 4-nitro-1,2,3-triazole followed by removal of the tert-butyl group (Filippova et al., 2012). Additionally, Matulis et al. (2008) explored the formation enthalpies of N-alkyl derivatives of 4(5)-nitro-1,2,3-triazole, including 1-methyl variants, using density functional theory calculations (Matulis et al., 2008).

Energetic Material Applications

Research by Zhang et al. (2013) investigated the properties of energetic derivatives of 5-nitro-1,2,3-2H-triazole, including this compound derivatives. These compounds demonstrated potential as high-performance energetic materials, comparable to traditional explosives like RDX (Zhang et al., 2013).

Thermodynamic Analysis

Stepurko et al. (2020) conducted a study on the thermodynamic properties of this compound. They measured heat capacities and evaluated the standard thermodynamic properties of the compound in various states (Stepurko et al., 2020).

Reaction Mechanisms and Structural Analysis

Halauko et al. (2010) provided insights into the CH acidity of N-methyl substituted nitrotriazoles, including this compound, through density functional theory calculations, shedding light on their reactivity and potential applications (Halauko et al., 2010). In another study, Boechat et al. (2016) analyzed the crystal structures of derivatives of this compound, providing valuable information on their molecular configuration and interactions (Boechat et al., 2016).

作用機序

The mechanism of action of triazoles is often related to their ability to bind to various enzymes and receptors in biological systems due to their structural characteristics . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-4-nitrotriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-2-3(4-5-6)7(8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSICHXGTFGQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2554911.png)

![4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2554915.png)

![N-(3,4-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2554916.png)

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2554921.png)

![(Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2554922.png)

![1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide](/img/structure/B2554926.png)

![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)